molecular formula C21H17F3O5 B380529 4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate CAS No. 315233-50-2

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

Cat. No. B380529
CAS RN: 315233-50-2
M. Wt: 406.4g/mol
InChI Key: HGXRFJKGSFIYRF-UHFFFAOYSA-N
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Description

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a synthetic compound that belongs to the class of chromenes. It has been extensively studied for its potential applications in scientific research. Additionally, the advantages and limitations of its use in lab experiments will be discussed, along with potential future directions for research.

Scientific Research Applications

Synthesis and Characterization

Novel polystyrene-supported catalysts have been utilized in the Michael addition for the synthesis of Warfarin and its analogues, demonstrating the utility of chromen derivatives in synthesizing medically relevant compounds. These catalysts showed promising properties, including high conversion yields and reusability, highlighting their potential in green chemistry applications (Alonzi et al., 2014).

Chemoenzymatic Synthesis

The enantioselective synthesis of chromen derivatives has been achieved through chemoenzymatic processes, offering high enantiomeric excess and good yields. This method emphasizes the importance of these compounds in asymmetric synthesis and potential pharmaceutical applications (Demir et al., 2003).

Catalyzed Cascade Reactions

Pd-catalyzed cascade reactions have been developed for synthesizing diversely functionalized chromenes, showcasing the versatility of these compounds in organic synthesis. This method provides a straightforward approach to obtaining chromene derivatives with various functional groups, useful in material science and drug development (Song et al., 2018).

Antimicrobial Activity

Synthesized derivatives of 4-hydroxy-chromen-2-one have exhibited significant antibacterial activities, demonstrating the biological relevance of chromene derivatives. The synthesis of novel organic compounds in this category has led to high levels of bacteriostatic and bactericidal activity, suggesting their potential as antimicrobial agents (Behrami & Dobroshi, 2019).

Synthesis of Multifunctional Chromenes

A method for preparing multifunctional chromenes and chromones has been described, indicating the broad utility of these compounds in organic synthesis. The resulting derivatives have potential applications in pharmaceuticals and materials science due to their complex structures and functionalities (Wen et al., 2012).

properties

IUPAC Name

[4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)chromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O5/c1-3-4-13-5-7-14(8-6-13)28-19-18(26)16-10-9-15(27-12(2)25)11-17(16)29-20(19)21(22,23)24/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXRFJKGSFIYRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-7-yl acetate

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